Rubescensin A
Overview
Description
Rubescensin A is a naturally occurring diterpenoid compound isolated from the plant Isodon rubescens. This compound belongs to the ent-kaurane diterpenoid family and has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubescensin A can be synthesized through a series of chemical reactions starting from oridonin, another diterpenoid found in Isodon rubescens. The synthesis involves a two-step transformation of oridonin to a 15,16-seco-ent-kaurane skeleton, followed by further modifications to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the leaves of Isodon rubescens. The extraction process may include ultrasound-assisted extraction (UAE) to improve yield and efficiency . Additionally, microemulsion techniques have been developed to enhance the solubility and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Rubescensin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to new compounds with potential therapeutic applications.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents.
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of rubescensin A involves multiple molecular targets and pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating caspase-dependent pathways and increasing the expression of pro-apoptotic proteins.
Anti-inflammatory Effects: This compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Anti-bacterial Activity: This compound disrupts bacterial cell membranes and inhibits the growth of various bacterial strains.
Comparison with Similar Compounds
Rubescensin A can be compared with other similar ent-kaurane diterpenoids, such as:
Oridonin: Another diterpenoid from Isodon rubescens with similar anti-tumor and anti-inflammatory properties.
Rabdoternins: A group of diterpenoids isolated from Isodon rubescens with diverse biological activities.
Xerophilusin N: A diterpenoid with anti-inflammatory and anti-bacterial properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to undergo various chemical modifications further enhances its potential for therapeutic applications.
Properties
IUPAC Name |
9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHTXBWLVGWJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-04-2 | |
Record name | Oridonin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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